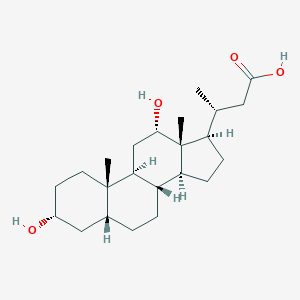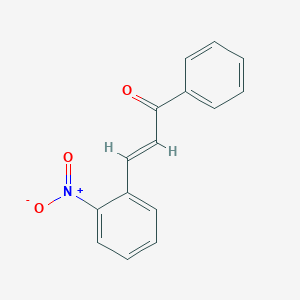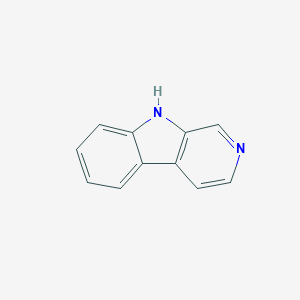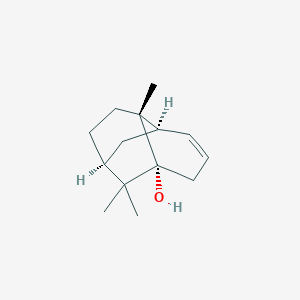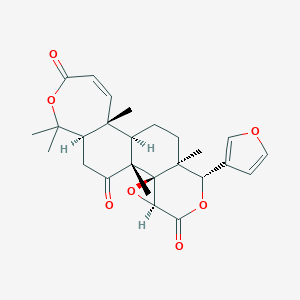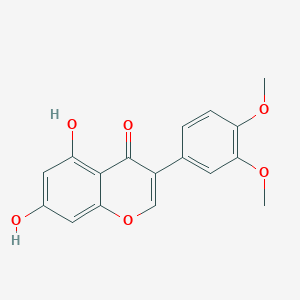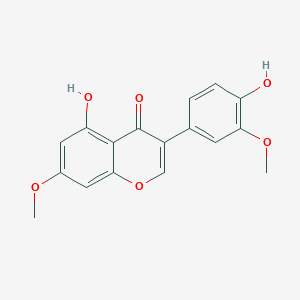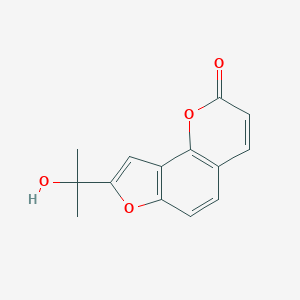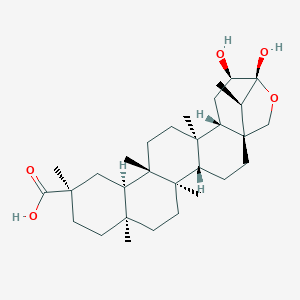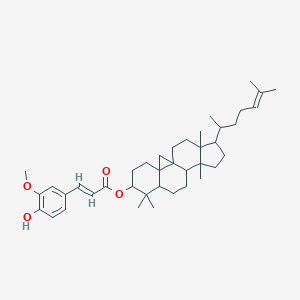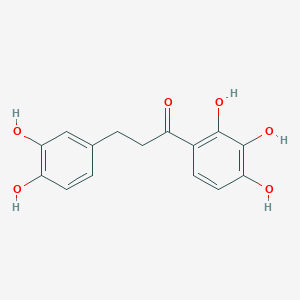
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone, also known as dihydrocaffeoylpropanone (DHCP), is a natural product found in various plants such as coffee, tea, and fruits. This molecule has gained significant attention in recent years due to its potential health benefits and various scientific research applications.
Mechanism of Action
DHCP exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways. DHCP can scavenge ROS and prevent oxidative damage to cells and tissues. DHCP can also modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DHCP has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cell signaling pathways. DHCP can modulate the expression of genes involved in inflammation, cell survival, and oxidative stress. DHCP can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. DHCP can regulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
DHCP has several advantages for lab experiments, including its availability, stability, and low toxicity. DHCP is readily available from natural sources and can be synthesized through various methods. DHCP is also stable under various conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, DHCP has some limitations, including its solubility and specificity. DHCP is poorly soluble in water, which can limit its use in aqueous solutions. DHCP also has limited specificity, which can affect its selectivity for certain targets.
Future Directions
There are several future directions for research on DHCP, including its potential use as a therapeutic agent for various diseases. DHCP has shown promising results in preclinical studies for its anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to determine the optimal dose, route of administration, and safety profile of DHCP for clinical use. Additionally, future research can focus on the development of novel synthesis methods and the identification of new targets for DHCP.
Synthesis Methods
DHCP can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and biotransformation. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between caffeic acid and dihydroxyacetone. Chemical synthesis involves the use of chemical reagents to form DHCP from caffeic acid and dihydroxyacetone. Biotransformation involves the use of microorganisms to convert caffeic acid and dihydroxyacetone into DHCP.
Scientific Research Applications
DHCP has been studied extensively for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. DHCP has been shown to scavenge free radicals and protect against oxidative stress, which can lead to various diseases such as cancer, Alzheimer's, and cardiovascular diseases. DHCP has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent chronic diseases.
properties
CAS RN |
72666-14-9 |
|---|---|
Product Name |
3-(3,4-Dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)-1-propanone |
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h2-3,5-7,17-21H,1,4H2 |
InChI Key |
CISQVWHIYYYZMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
Other CAS RN |
72666-14-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



